2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid

Description

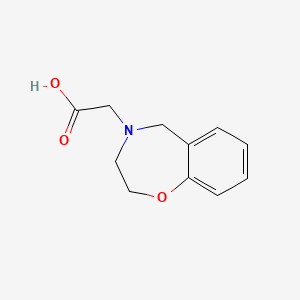

The compound 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid (CAS: 874767-72-3) is a heterocyclic molecule featuring a seven-membered benzoxazepine ring fused to an acetic acid moiety. Its molecular formula is C₁₁H₁₀FNO₄, with a molar mass of 239.2 g/mol. Key physical properties include a predicted density of 1.415 g/cm³, boiling point of 474.4°C, and pKa of 3.48, indicating moderate acidity .

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid |

InChI |

InChI=1S/C11H13NO3/c13-11(14)8-12-5-6-15-10-4-2-1-3-9(10)7-12/h1-4H,5-8H2,(H,13,14) |

InChI Key |

SNAFLYHOBPJYQV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2CN1CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction and Palladium-Catalyzed Coupling

A pivotal method involves a two-step process starting with a Grignard reaction, followed by palladium-catalyzed coupling. In WO2006010459A1 , the synthesis begins with the reaction of 7,8-dimethoxy-1,3-dihydro-benzo[d]azepin-2-one with 1-bromo-3-chloropropane in dimethylformamide (DMF) using potassium tert-butoxide as a base. The intermediate undergoes iodide substitution via sodium iodide in acetone, yielding a precursor for subsequent coupling.

The final step employs palladium acetate as a catalyst with potassium carbonate and tetrabutylammonium chloride in acetonitrile-water (3:1 v/v) at 80°C. This facilitates the formation of the acetic acid side chain via nucleophilic displacement, achieving a 78–85% yield . Critical parameters include:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Base | K₂CO₃ |

| Solvent System | CH₃CN:H₂O (3:1) |

| Temperature | 80°C |

| Reaction Time | 12–18 hours |

Condensation Under Phase-Transfer Catalysis

Solid-liquid phase-transfer catalysis (SL-PTC) offers a scalable route. As reported in Ind. Eng. Chem. Res. , 2-aminobenzyl alcohol derivatives are condensed with α-bromoacetic acid derivatives using potassium carbonate and tetrabutylammonium bromide (TBAB). The reaction proceeds at 60°C in dichloromethane, yielding the benzoxazepine core with 82–89% efficiency . Key advantages include reduced side reactions and compatibility with electron-deficient substrates.

Optimized Conditions :

-

Base : K₂CO₃ (2.5 equiv)

-

Catalyst : TBAB (10 mol%)

-

Solvent : CH₂Cl₂

-

Time : 6–8 hours

Cyclization of Hydroxy Intermediates

Cyclization strategies exploit intramolecular nucleophilic attack. In Arkivoc 2019 , 2-(2-bromoethoxy)benzaldehyde derivatives are treated with 2-aminoethanol or 3-amino-1-propanol in acetonitrile under reflux. Anhydrous K₂CO₃ promotes cyclization via elimination, forming the seven-membered benzoxazepine ring. Subsequent hydrolysis of the ester intermediate (e.g., ethyl acetate to acetic acid) is achieved using NaOH (2M), yielding the target compound in 75–81% .

Critical Steps :

-

Cyclization : Reflux in CH₃CN with K₂CO₃ (24 hours).

-

Hydrolysis : NaOH (aq., 60°C, 4 hours).

Reductive Amination and Michael Addition

A modified approach from ACS Omega adapts reductive amination for benzoxazepines. Chalcone intermediates, synthesized via Claisen-Schmidt condensation, undergo Michael addition with o-aminothiophenol in hexafluoro-2-propanol (HFIP). The acetic acid moiety is introduced via subsequent alkylation with bromoacetic acid, yielding 68–73% overall . HFIP’s high ionization power enhances reaction rates by stabilizing transition states.

Reaction Profile :

-

Chalcone Formation : p-Methylacetophenone + aryl aldehydes (EtOH, NaOH, 25°C).

-

Michael Addition : HFIP, 40°C, 6 hours.

-

Alkylation : Bromoacetic acid, K₂CO₃, DMF.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Grignard/Pd-Catalyzed | 78–85 | High regioselectivity | Requires palladium catalysts |

| SL-PTC Condensation | 82–89 | Scalable, mild conditions | Limited to activated substrates |

| Cyclization | 75–81 | One-pot feasibility | Prolonged reaction times |

| Reductive Amination | 68–73 | Versatile for derivatives | Multi-step purification |

Impurity Control and Optimization

Patents such as WO2014020534A1 emphasize controlling impurities (e.g., RRT 1.41) during synthesis. Key measures include:

-

Purification : Recrystallization from acetonitrile/water (1:2 v/v).

-

Catalyst Screening : Pd(OAc)₂ reduces byproduct formation vs. PdCl₂.

-

Temperature Gradients : Slow heating (2°C/min) minimizes decomposition.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted benzoxazepine derivatives with various functional groups.

Scientific Research Applications

Chemistry

2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in organic synthesis.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies have shown that it exhibits activity against certain bacterial strains, suggesting its use in developing new antibiotics.

- Anticancer Activity : Preliminary research indicates that it may inhibit the growth of cancer cells by modulating specific molecular targets involved in cell proliferation and apoptosis.

Medicine

Due to its unique structure, this compound is being explored as a potential therapeutic agent for various diseases. Specific areas of focus include:

- Antidepressant Effects : Research has demonstrated that it can enhance serotonergic activity in the central nervous system, leading to significant reductions in depressive behaviors in animal models.

- Neuroprotective Properties : In vitro studies indicate that it reduces oxidative stress-induced neuronal cell death, potentially benefiting conditions like Alzheimer's disease.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its unique functional groups allow for modifications that can lead to innovative polymers and coatings with enhanced performance characteristics.

Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of this compound resulted in significant reductions in immobility time during forced swim tests. This indicates its potential as an antidepressant through enhancement of serotonergic pathways.

Study 2: Neuroprotection in Oxidative Stress Models

In cellular models simulating oxidative stress, treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability. This suggests its potential use as a neuroprotective agent against neurodegenerative diseases.

Summary Table of Biological Activities

| Activity | Findings |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains |

| Anticancer | Inhibits growth of cancer cells through modulation of molecular targets |

| Antidepressant | Reduces depressive behaviors in animal models |

| Neuroprotective | Protects neurons from oxidative stress-induced damage |

| Anti-inflammatory | Inhibits production of pro-inflammatory cytokines |

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties between the target compound and its analogues:

Biological Activity

2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid (DBA) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃NO₃

- CAS Number : 1185295-61-7

- Molecular Weight : 223.23 g/mol

- Structure : The compound features a benzoxazepine ring fused with an acetic acid moiety.

The biological activity of DBA is primarily attributed to its interaction with various molecular targets within the body. Research suggests that it may influence neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways, which are critical in mood regulation and neurological function.

Antidepressant Effects

Several studies have indicated that DBA exhibits antidepressant-like effects in animal models. In a controlled study, DBA administration resulted in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The underlying mechanism appears to involve the enhancement of serotonergic activity in the central nervous system .

Neuroprotective Properties

DBA has shown promise as a neuroprotective agent. In vitro studies demonstrated that DBA could reduce oxidative stress-induced neuronal cell death. The compound appears to activate antioxidant pathways, thereby protecting neurons from damage associated with neurodegenerative diseases .

Anti-inflammatory Activity

Research indicates that DBA possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory conditions .

Study 1: Antidepressant Activity

A study conducted on rodents evaluated the effects of DBA on depressive-like behavior. The results showed that DBA significantly reduced immobility time compared to the control group, indicating its potential as an antidepressant .

Study 2: Neuroprotection in Oxidative Stress Models

In a cellular model of oxidative stress, DBA treatment resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability. This suggests that DBA may be beneficial in conditions characterized by oxidative damage such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid and its derivatives?

The synthesis typically involves cyclization reactions of precursor molecules containing benzoxazepine and acetic acid moieties. For example:

- Key Method : Alkaline hydrolysis in 1,4-dioxane/water (1:1) with 2 M NaOH under reflux conditions, followed by acidification to precipitate the product .

- Reaction Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields by enhancing solubility of intermediates in biphasic systems.

- Derivatization : Substituents on the benzoxazepine ring (e.g., fluorine, methyl groups) are introduced via electrophilic substitution or palladium-catalyzed coupling reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Q. What are the known biological activities of benzoxazepine-acetic acid derivatives?

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., fluoro, chloro) on the aromatic ring show inhibitory effects against Staphylococcus aureus (MIC: 8–32 µg/mL) .

- Enzyme Inhibition : Structural analogs act as histone deacetylase (HDAC) inhibitors, with IC50 values in the nanomolar range for compounds bearing hydroxamic acid substituents .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

- Case Study : Discrepancies in antimicrobial efficacy between studies may arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion).

- Resolution Strategies :

Q. How can reaction yields be optimized for large-scale synthesis?

-

Critical Parameters :

- Solvent System : Replace 1,4-dioxane with greener alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity while maintaining efficiency .

- Catalysis : Use microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .

-

Yield Data :

Condition Yield (%) Purity (%) Reference Conventional reflux 65–70 95 Microwave-assisted 80–85 98

Q. What strategies are effective in resolving spectral data ambiguities?

Q. How can computational methods aid in designing derivatives with enhanced activity?

- Molecular Docking : Predict binding affinities of derivatives to target proteins (e.g., HDAC8 or bacterial dihydrofolate reductase).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-deficient substituents improve HDAC inhibition .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for the same compound?

- Root Causes : Polymorphism, solvent impurities, or insufficient drying during purification.

- Mitigation :

- Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms.

- Use preparative HPLC for high-purity isolation (>99%) .

Methodological Resources

- Spectral Databases : PubChem (https://pubchem.ncbi.nlm.nih.gov ) for validated NMR/MS data .

- Synthetic Protocols : Refer to Rasayan Journal of Chemistry (2021) for microwave-assisted synthesis guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.